![molecular formula C21H29N5O3 B11181798 1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11181798.png)
1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the pyrimido[1,2-a][1,3,5]triazin-6-one family This compound is characterized by its unique structure, which includes a methoxyphenyl group, dimethyl groups, and a morpholinoethyl group
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves several steps. One efficient method for preparing pyrimido[1,2-a][1,3,5]triazin-6-one derivatives includes the functionalization of positions 2, 4, and 7 of the ring . Variations in position 4 of the pyrimido[1,2-a][1,3,5]triazine ring can be achieved by regioselective introduction of various substituents via triazine ring closure with corresponding aldehydes . Industrial production methods may involve microwave irradiation to shorten reaction times and increase yields .
Chemical Reactions Analysis
1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at specific positions on the ring, often facilitated by reagents like halogens or nucleophiles.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction involving this compound, where boron reagents are used to form carbon-carbon bonds.
Scientific Research Applications
1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its anticancer properties are attributed to its ability to inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared to other pyrimido[1,2-a][1,3,5]triazin-6-one derivatives:
2,4,7-trisubstituted pyrimido[1,2-a][1,3,5]triazin-6-ones: These compounds share a similar core structure but differ in the substituents at positions 2, 4, and 7.
2,4,6-tris(4-pyridyl)-1,3,5-triazine: This compound has a different substitution pattern but belongs to the same triazine family.
2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: This compound is used as a UV light absorber and stabilizer, highlighting the diverse applications of triazine derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H29N5O3 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H29N5O3/c1-16-17(2)22-21-25(18-6-4-5-7-19(18)28-3)14-24(15-26(21)20(16)27)9-8-23-10-12-29-13-11-23/h4-7H,8-15H2,1-3H3 |
InChI Key |
MGYNUEFWGYVVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCN3CCOCC3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B11181715.png)
![6,8,8,9-tetramethyl-3-(naphthalen-2-ylcarbonyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11181717.png)
![2-methyl-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11181718.png)
![5-(2-ethoxyphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11181737.png)
![Butyl 4-{[(4-ethyl-3-oxomorpholin-2-yl)acetyl]amino}benzoate](/img/structure/B11181741.png)
![2-{1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11181754.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11181764.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione](/img/structure/B11181770.png)
![N,N'-bis(2,4-dimethylphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B11181772.png)
![Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11181776.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11181794.png)
![4-fluoro-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11181808.png)
![1-[(3,4-Dichlorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-chlorobenzoate](/img/structure/B11181816.png)

